molecular formula C8H8I2 B8793640 1,2-Diiodo-3,5-dimethylbenzene CAS No. 4102-49-2

1,2-Diiodo-3,5-dimethylbenzene

Cat. No.: B8793640
CAS No.: 4102-49-2
M. Wt: 357.96 g/mol
InChI Key: BWEXGFATNVJEBC-UHFFFAOYSA-N
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Description

1,2-Diiodo-3,5-dimethylbenzene (C$8$H$8$I$_2$) is a halogenated aromatic compound featuring two iodine atoms at the 1- and 2-positions and methyl groups at the 3- and 5-positions of the benzene ring. This compound is primarily utilized as a precursor in organic synthesis, particularly for constructing aryl-alkyne frameworks due to the reactivity of iodine in coupling reactions .

Key structural features include steric interactions between the iodine atoms and methyl groups, which influence bond angles and molecular packing. For example, in the closely related 1,2-diiodo-4,5-dimethylbenzene, C–I bond lengths are 2.097 Å, and steric repulsion between iodine atoms increases adjacent C–C–I angles by ~3° compared to ideal geometries . Similar distortions are expected in the 3,5-dimethyl isomer.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4102-49-2

Molecular Formula

C8H8I2

Molecular Weight

357.96 g/mol

IUPAC Name

1,2-diiodo-3,5-dimethylbenzene

InChI

InChI=1S/C8H8I2/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,1-2H3

InChI Key

BWEXGFATNVJEBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)I)I)C

Origin of Product

United States

Scientific Research Applications

Applications in Organic Synthesis

Intermediate in Chemical Reactions

1,2-Diiodo-3,5-dimethylbenzene is utilized as an intermediate in the synthesis of more complex organic molecules. Its iodine substituents make it a valuable precursor for various transformations such as:

  • Cross-coupling reactions : It can participate in Suzuki or Stille coupling to form biaryl compounds.
  • Nucleophilic substitutions : The iodine atoms can be replaced by nucleophiles, facilitating the formation of diverse functional groups.

Material Science Applications

Charge-Transfer Complexes

Recent studies have highlighted the role of this compound in forming charge-transfer complexes. These complexes exhibit interesting photophysical properties that are beneficial for applications in:

  • Organic light-emitting diodes (OLEDs) : The compound's ability to stabilize triplet excitons enhances the efficiency of OLED devices.
  • Phosphorescent materials : Its interactions with electron-rich donors allow for ambient phosphorescence at room temperature, making it suitable for optoelectronic applications .

Biochemical Interactions

This compound has been studied for its interactions with biomolecules. Notable findings include:

  • Enzyme interaction : The compound can modulate enzyme activity through donor-acceptor complexes with electron-rich aromatic donors. This interaction may influence cellular signaling pathways and gene expression.
  • Stabilization of Excited States : It has been shown to stabilize triplet states through intermolecular interactions, which could impact metabolic pathways within cells.

Study on Charge Transfer Phosphorescence

A study investigated the phosphorescence properties of charge-transfer co-crystals involving this compound. The results demonstrated that the compound's interactions with electron-rich donors lead to efficient phosphorescent emissions at room temperature. This finding opens avenues for developing new materials for optoelectronic devices .

Biological Activity Assessment

Research into the biological activity of this compound revealed its potential to modulate biochemical pathways through enzyme interactions. This property suggests possible therapeutic applications or roles in drug design aimed at targeting specific cellular processes.

Comparison with Similar Compounds

Structural Isomers: Diiodo-Dimethylbenzenes

Compound Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1,2-Diiodo-3,5-dimethylbenzene 1,2-I; 3,5-CH$_3$ C$8$H$8$I$_2$ 357.96* Reactivity in Sonogashira coupling; steric hindrance from adjacent substituents
1,2-Diiodo-4,5-dimethylbenzene 1,2-I; 4,5-CH$_3$ C$8$H$8$I$_2$ 357.96 Crystal structure shows elongated C–C bonds (1.387 Å avg.) and layered packing
1,4-Diiodo-2,5-dimethylbenzene 1,4-I; 2,5-CH$_3$ C$8$H$8$I$_2$ 357.96 Para-substitution reduces steric strain; used in non-linear optical materials

*Molecular weight calculated based on analogous isomers.

Key Differences :

  • Steric Effects : Ortho-substituted iodine and methyl groups (as in this compound) induce greater steric repulsion compared to para-substituted isomers (e.g., 1,4-diiodo-2,5-dimethylbenzene), affecting reaction pathways and crystal packing .
  • Reactivity : Para-substituted derivatives (e.g., 1,4-diiodo-2,5-dimethylbenzene) may exhibit enhanced stability in cross-coupling reactions due to reduced steric hindrance, whereas ortho-substituted isomers require optimized conditions for efficient coupling .

Halogen-Swapped Analogues: Dibromo- and Dichloro-Dimethylbenzenes

Compound Halogen Molecular Formula Molecular Weight (g/mol) Key Properties
1,2-Dibromo-4,5-dimethylbenzene Br C$8$H$8$Br$_2$ 263.96 Lower thermal stability than diiodo analogues; used in pharmaceutical intermediates
1,2-Dichloro-4,5-dimethylbenzene Cl C$8$H$8$Cl$_2$ 175.06 Higher volatility; limited synthetic utility due to weaker C–Cl bond reactivity

Key Differences :

  • Bond Strength and Reactivity : C–I bonds (weaker, polarizable) facilitate easier oxidative addition in cross-coupling reactions compared to C–Br or C–Cl bonds, making diiodo derivatives more versatile in catalysis .
  • Molecular Weight : Diiodo compounds exhibit higher molecular weights, influencing solubility and purification methods .

Functional Group Variants: Diamino and Methoxy Derivatives

Compound Functional Groups Molecular Formula Applications
3,5-Dimethylbenzene-1,2-diamine NH$2$ at 1,2; CH$3$ at 3,5 C$8$H${12}$N$_2$ Precursor for benzimidazoles; used in dye synthesis
1,2-Diiodo-4,5-dimethoxybenzene OCH$_3$ at 4,5 C$8$H$8$I$2$O$2$ Enhanced electron density alters reactivity in electrophilic substitutions

Key Differences :

  • Electron Effects : Electron-donating groups (e.g., –OCH$_3$) increase ring electron density, favoring electrophilic substitution, whereas electron-withdrawing halogens (e.g., –I) deactivate the ring .
  • Applications: Diamino derivatives are pivotal in heterocycle synthesis, whereas diiodo compounds are preferred for metal-catalyzed coupling .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1,2-Diiodo-3,5-dimethylbenzene?

  • Methodological Answer : The compound can be synthesized via halogenation of 3,5-dimethylbenzene derivatives. A two-step approach involves (i) iodination using hypervalent iodine reagents (e.g., [bis(trifluoroacetoxy)iodo]benzene) under mild conditions, as demonstrated in analogous triiodoarene syntheses , or (ii) halogen exchange from brominated precursors (e.g., 1,2-dibromo-3,5-dimethylbenzene) using NaI/CuI catalysts in polar aprotic solvents . Yields depend on steric hindrance and electronic effects of the methyl groups.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR shows distinct aromatic proton splitting due to iodine's heavy atom effect, while 13^{13}C NMR reveals deshielded carbons adjacent to iodine.
  • Mass Spectrometry : High-resolution MS confirms molecular weight (M+^+ at m/z 372.84) and isotopic patterns from two iodine atoms.
  • X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation) resolves dihedral angles between iodine and methyl groups, critical for understanding steric interactions .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Storage : Protect from light in amber vials under inert atmosphere (argon) at 2–8°C to prevent decomposition .
  • Hazards : Irritant to eyes/skin (H315, H319); use PPE (gloves, goggles) and work in a fume hood.
  • Disposal : Treat as halogenated waste per EPA guidelines.

Advanced Research Questions

Q. How do iodine substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The iodine atoms act as directing groups in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Steric hindrance from methyl groups slows transmetalation, requiring bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C). Compare reactivity with bromo/chloro analogs to optimize yields .

Q. What contradictions exist in reported crystallographic data for diiodoarenes?

  • Methodological Answer : Discrepancies in bond lengths (C–I: 2.09–2.15 Å) arise from crystal packing effects. For this compound, ensure data collection at 298 K and refine using SHELXL to minimize thermal motion artifacts . Validate against DFT calculations (e.g., B3LYP/6-311+G(d,p)) for gas-phase comparisons.

Q. How can mechanistic studies resolve low yields in Ullmann-type couplings involving this compound?

  • Methodological Answer : Low yields may stem from competing dehalogenation. Use radical scavengers (e.g., TEMPO) to suppress side reactions. Monitor intermediates via in situ IR or GC-MS. Optimize copper catalyst loading (e.g., CuI vs. CuTC) and solvent polarity (DMF > toluene) .

Q. What role does this compound play in synthesizing functionalized triptycenes?

  • Methodological Answer : As a diiodo precursor, it enables Diels-Alder cycloaddition with anthracene derivatives. Key steps: (i) generate benzyne via dehalogenation (n-BuLi, −78°C), (ii) trap with anthracene to form triptycene frameworks. Steric effects from methyl groups require extended reaction times (24–48 hrs) .

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